molecular formula C12H18O B14144857 2-Methylbutyl benzyl ether CAS No. 69205-11-4

2-Methylbutyl benzyl ether

Cat. No.: B14144857
CAS No.: 69205-11-4
M. Wt: 178.27 g/mol
InChI Key: YOANEDOLERYMCY-UHFFFAOYSA-N
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Description

2-Methylbutyl benzyl ether is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In this case, the compound consists of a benzyl group (a phenyl ring attached to a -CH2- group) and a 2-methylbutyl group (a butyl chain with a methyl substitution at the second carbon).

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing ethers, including 2-Methylbutyl benzyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the reaction would involve the use of benzyl bromide and 2-methylbutanol in the presence of a strong base like sodium hydride (NaH) or silver oxide (Ag2O) .

Industrial Production Methods

Industrial production of ethers often involves the acid-catalyzed dehydration of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate into alkenes . For this compound, the Williamson ether synthesis remains the preferred method due to its efficiency and the ability to control the reaction conditions.

Scientific Research Applications

2-Methylbutyl benzyl ether has various applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2-Methylbutyl benzyl ether involves its cleavage in the presence of strong acids. The ether oxygen is protonated, making it a good leaving group. This is followed by nucleophilic attack by the halide ion, resulting in the formation of benzyl halide and 2-methylbutanol .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ethyl ether
  • Benzyl propyl ether
  • Benzyl isopropyl ether

Uniqueness

2-Methylbutyl benzyl ether is unique due to the presence of the 2-methylbutyl group, which provides distinct steric and electronic properties compared to other benzyl ethers. This can influence its reactivity and applications in various fields .

Properties

CAS No.

69205-11-4

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-methylbutoxymethylbenzene

InChI

InChI=1S/C12H18O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3

InChI Key

YOANEDOLERYMCY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COCC1=CC=CC=C1

Origin of Product

United States

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